

# WST-3 Assay for Suspension Cells: A Detailed Protocol and Application Note

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## Compound of Interest

Compound Name: WST-3

Cat. No.: B15552545

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## Introduction

The Water Soluble Tetrazolium Salt-3 (**WST-3**) assay is a robust and sensitive colorimetric method for the quantification of cell viability and proliferation. This assay is predicated on the reduction of the tetrazolium salt **WST-3** to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. This application note provides a comprehensive, step-by-step protocol for performing the **WST-3** assay with suspension cells, a cell type that requires specific handling considerations compared to adherent cells.

## Principle of the WST-3 Assay

The core of the **WST-3** assay lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases, enzymes active in healthy cells, cleave the tetrazolium ring of **WST-3**. This reaction, often facilitated by an intermediate electron acceptor, results in the formation of a water-soluble formazan dye.<sup>[1]</sup> The intensity of the resulting color, which can be quantified using a spectrophotometer or microplate reader, directly correlates with the number of living, metabolically active cells in the sample.<sup>[2]</sup> In contrast, dead or inactive cells have compromised mitochondrial activity and are unable to reduce **WST-3**, thus producing no color change.

## Experimental Protocol

This protocol is optimized for a 96-well plate format, which is ideal for high-throughput screening and analysis of multiple samples.

## Materials

- **WST-3** reagent solution
- Suspension cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- 96-well flat-bottom microplates
- Microcentrifuge tubes
- Serological pipettes
- Micropipettes and sterile tips
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader (capable of measuring absorbance at ~450 nm)
- Centrifuge with a plate rotor

## Procedure

### 1. Cell Preparation and Seeding:

a. Culture suspension cells in appropriate flasks to the desired density. Ensure cells are in the logarithmic growth phase. b. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. c. Dilute the cell suspension with complete culture medium to the desired seeding density. The optimal seeding density will vary depending on the cell line and the duration of the experiment and should be determined empirically (typically ranging from  $1 \times 10^4$  to  $1 \times 10^5$  cells/well). d. Seed 100  $\mu$ L of the cell suspension into each well of a 96-well plate. e. Include control wells:

- Cell-free blank: 100  $\mu$ L of culture medium without cells to serve as a background control.
- Untreated cells: Cells in culture medium to represent 100% viability.
- Positive control (optional): Cells treated with a known cytotoxic agent.

## 2. Cell Treatment (e.g., with a test compound):

a. After seeding, incubate the plate for a sufficient period (e.g., 24 hours) to allow cells to stabilize. b. Prepare serial dilutions of the test compound in culture medium. c. Carefully remove a specific volume of medium from each well (e.g., 10  $\mu$ L) and add the same volume of the diluted test compound. Alternatively, for suspension cells, it is often better to prepare the cells and treatment in a separate tube, then plate the final mixture. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.

## 3. **WST-3** Reagent Addition:

a. Following the treatment period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the suspension cells.<sup>[3]</sup> b. Carefully aspirate the supernatant without disturbing the cell pellet. c. Add 100  $\mu$ L of fresh pre-warmed culture medium to each well. d. Add 10  $\mu$ L of the **WST-3** reagent to each well, including the blank controls. The final concentration of the **WST-3** reagent should be as recommended by the manufacturer (typically a 1:10 dilution). e. Gently mix the contents of the wells by tapping the plate.

## 4. Incubation and Absorbance Measurement:

a. Incubate the plate for 1 to 4 hours in a humidified incubator. The optimal incubation time will depend on the cell type and density and should be determined experimentally. b. After incubation, shake the plate gently for 1 minute to ensure a homogenous distribution of the formazan product. c. Measure the absorbance of each well at a wavelength of approximately 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background absorbance.

## Data Analysis

- Subtract Background: Subtract the average absorbance of the cell-free blank wells from the absorbance of all other wells.

- Calculate Percentage Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula:

$$\% \text{ Viability} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Untreated Cells}) \times 100$$

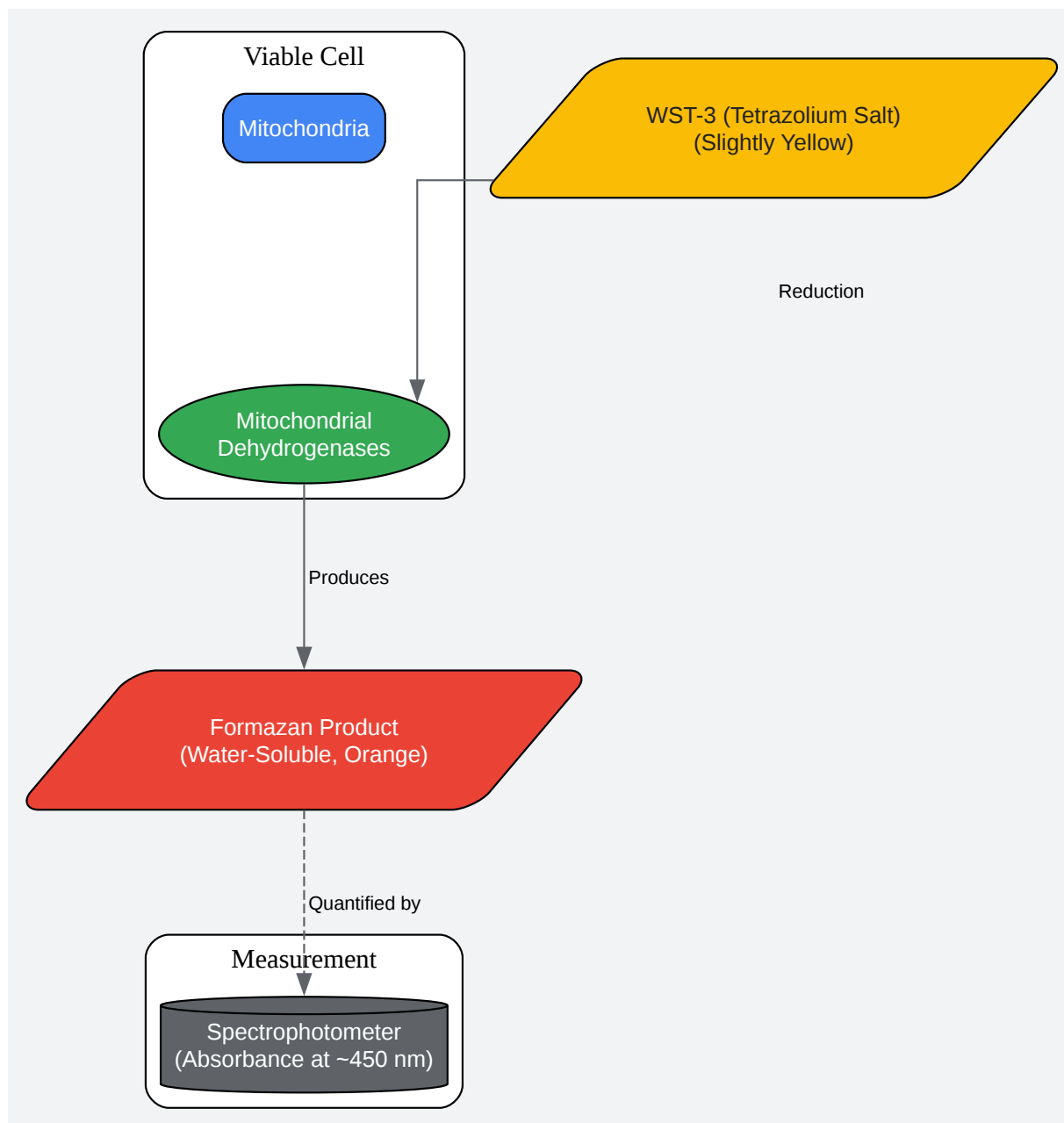
## Data Presentation

Quantitative data from the **WST-3** assay should be summarized in a clear and structured table for easy comparison.

Treatment (Concentration)	Mean Absorbance (450 nm)	Standard Deviation	% Viability
Untreated Control	1.254	0.089	100%
Compound A (1 µM)	1.102	0.075	87.9%
Compound A (10 µM)	0.876	0.061	69.8%
Compound A (100 µM)	0.432	0.045	34.4%
Positive Control (e.g., Doxorubicin 10 µM)	0.215	0.033	17.1%

## Visualizations

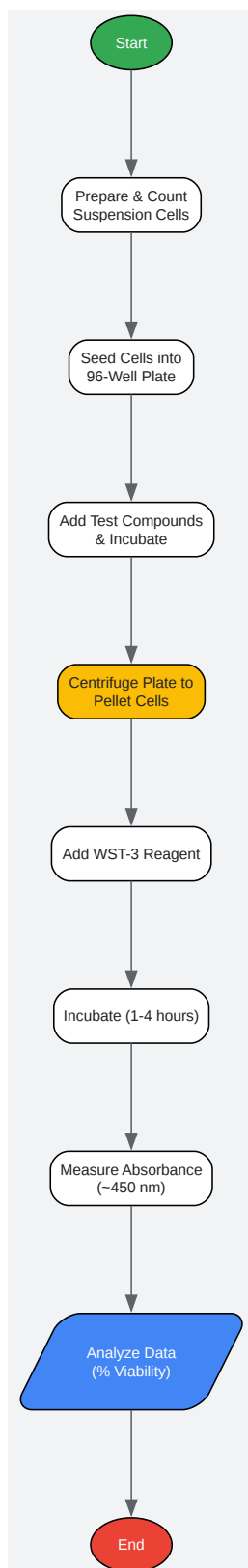
### WST-3 Assay Principle



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Caption: Principle of the **WST-3** cell viability assay.

## Experimental Workflow for WST-3 Assay with Suspension Cells



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Caption: Step-by-step workflow for the **WST-3** assay using suspension cells.

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## References

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